Prostaglandin Bx Exhibits Phospholipase A2 Inhibitory Activity Absent in Monomeric PGB1
In a direct head-to-head comparison, oligomers of prostaglandin B1 (including PGBx, n=6) inhibited phospholipase A2 extracted from human neutrophils in a dose-dependent manner with an IC50 of 5 μM, while the monomeric PGB1 showed no inhibitory activity at concentrations up to 10 μM [1]. The inhibitory potency increased with polymer size: PGB dimer exhibited approximately 50% of the maximal inhibitory activity of PGBx, while the trimer approached the activity of the tetramer and hexameric PGBx [1]. Across multiple PLA2 sources (snake venom, bovine pancreas, human neutrophil, platelet, synovial fluid, and sperm), PGBx displayed IC50 values ranging from 0.5 to 7.5 μM [1]. In arachidonic acid mobilization assays using human neutrophils stimulated with calcium ionophore A23187, PGBx inhibited with an IC50 of 2.5 μM under baseline conditions, which increased to >20 μM in the presence of oleoylacetylglycerol [2]. Additional studies confirmed IC50 values of 3 μM for human neutrophil PLA2 and 20 μM for human endothelial cell PLA2 [3].
| Evidence Dimension | Inhibition of phospholipase A2 activity |
|---|---|
| Target Compound Data | PGBx oligomers (n=6): IC50 = 5 μM against human neutrophil PLA2; IC50 range = 0.5–7.5 μM across multiple enzyme sources; IC50 = 2.5 μM against A23187-stimulated arachidonate mobilization |
| Comparator Or Baseline | Monomeric PGB1: No inhibition at concentrations ≤10 μM; PGB dimer: ~50% of PGBx maximal inhibitory activity |
| Quantified Difference | ≥2-fold difference in inhibitory activity between PGBx and dimer; monomeric PGB1 shows zero detectable inhibition at 10 μM |
| Conditions | In vitro enzyme assay using phospholipase A2 extracted from human neutrophils; substrate: [1-14C]oleate-labeled autoclaved E. coli; A23187-stimulated [3H]arachidonate mobilization in human neutrophils |
Why This Matters
This provides direct quantitative evidence that oligomerization is essential for PLA2 inhibitory activity, rendering monomeric PGB1 unsuitable for applications requiring modulation of arachidonic acid cascades.
- [1] Franson RC, Raghupathi R, Fry M, Saal J, Vishwanath B, Ghosh SS, Rosenthal MD. Oligomers of prostaglandin B1 inhibit in vitro phospholipase A2 activity. Biochim Biophys Acta. 1989;1006(3):272-7. PMID: 2597672. View Source
- [2] Rosenthal MD, Franson RC. The effects of the phospholipase A2 inhibitors aristolochic acid and PGBx on A23187-stimulated mobilization of arachidonate in human neutrophils are overcome by diacylglycerol or phorbol ester. Biochim Biophys Acta. 1992;1126(3):319-26. PMID: 1322705. View Source
- [3] Franson R, Raghupathi R, Fry M, Saal J, Vishwanath B, Ghosh SS, Rosenthal MD. Inhibition of human phospholipases A2 by cis-unsaturated fatty acids and oligomers of prostaglandin B1. Adv Exp Med Biol. 1990;279:219-30. PMID: 2129000. View Source
